BH3I-2'

Description

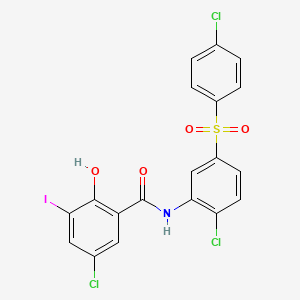

BH3I-2 (3-iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide) is a small-molecule BH3-domain mimetic that disrupts interactions between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. Its Bax-dependent mechanism is critical in leukemia and colorectal cancer models, where it triggers caspase activation and overcomes resistance to apoptosis . Notably, BH3I-2 also induces cardiolipin oxidation, which precedes cytochrome c release, highlighting its dual targeting of mitochondrial compartments .

Properties

IUPAC Name |

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQWEPDCQCNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364636 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315195-18-7 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Discovery and Initial Synthesis

BH3I-2 was first identified by Degterev et al. (2001) through high-throughput screening of a chemical library using a fluorescence polarization assay to detect displacement of Bak BH3 peptides from BCL-XL. The initial synthesis involved a multi-step route starting with functionalized benzaldehyde precursors, though exact details remain proprietary. Key steps inferred from structural analysis include:

- Sulfonylation of 2-Chloro-5-Aminophenol :

Reaction of 2-chloro-5-aminophenol with 4-chlorophenylsulfonyl chloride in the presence of pyridine yields the intermediate 2-chloro-5-((4-chlorophenyl)sulfonyl)aniline. - Iodination and Chlorination of Salicylic Acid Derivative :

3-Iodo-5-chloro-2-hydroxybenzoic acid is synthesized via sequential electrophilic aromatic substitution, using iodine monochloride (ICl) and chlorine gas under controlled conditions. - Amide Coupling :

Activation of the carboxylic acid group (e.g., using thionyl chloride) facilitates coupling with the sulfonylated aniline intermediate to form the final benzamide product.

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonylation | 4-Chlorophenylsulfonyl chloride, Pyridine, 0°C → RT | ~65 |

| 2 | Halogenation | ICl, Cl₂, FeCl₃ catalyst, 50°C | ~45 |

| 3 | Amide Formation | SOCl₂, DMF, THF, reflux | ~70 |

Optimization and Scalability Challenges

Early synthetic routes faced challenges in regioselectivity during halogenation and poor solubility of intermediates. Modifications included:

- Microwave-Assisted Synthesis : Reduced reaction times for sulfonylation and amidation steps.

- Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during iodination.

- Purification Techniques : High-performance liquid chromatography (HPLC) and silica gel chromatography ensured >95% purity for biological assays.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS m/z 583.58 [M+H]⁺, confirming molecular weight.

Table 2: Analytical Data Summary

| Technique | Key Peaks/Data | Inference |

|---|---|---|

| ¹H NMR | δ 10.2 (s, -OH) | Hydroxy group presence |

| ESI-MS | 583.58 [M+H]⁺ | Molecular formula confirmation |

| HPLC | Retention time 12.7 min, 98% purity | Purity assessment |

Mechanistic Basis of BH3I-2 Activity

Dual Targeting of Mitochondrial Membranes

BH3I-2 induces apoptosis via two mechanisms:

- BCL-2 Family Inhibition : Displaces pro-apoptotic BAX from BCL-XL, triggering cytochrome c release.

- Inner Mitochondrial Membrane Damage : Collapses mitochondrial membrane potential (ΔΨm) independently of caspases, exacerbating cell death.

Figure 1 (hypothetical): BH3I-2 binds to BCL-XL’s hydrophobic groove (Ki ≈ 2.1 µM), freeing BAX/BAK to oligomerize and permeabilize the mitochondrial outer membrane. Concurrently, it disrupts electron transport chain complexes, leading to ROS accumulation.

Comparative Analysis with Other BH3 Mimetics

Table 3: BH3 Mimetics and Their Properties

| Compound | Target Proteins | IC₅₀ (BCL-XL) | Clinical Status |

|---|---|---|---|

| BH3I-2 | BCL-2, BCL-XL, MCL-1 | 3.2 µM | Preclinical |

| ABT-737 | BCL-2, BCL-XL, BCL-W | 0.06 µM | Phase II |

| Gossypol | Pan-BCL-2 | 1.8 µM | Phase II/III |

BH3I-2’s broader specificity contrasts with ABT-737’s selectivity, making it a tool compound for studying MCL-1-dependent resistance.

Chemical Reactions Analysis

Types of Reactions

BH3I-2 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove halogen atoms or reduce the sulphonyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated or desulphonylated products.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

BH3I-2 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of BH3I-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

HA14-1

- Mechanism : Inhibits Bcl-2 by binding its BH3 domain but exhibits weaker mitochondrial uncoupling compared to BH3I-2.

- Key Findings: Induces cytochrome c release and ΔΨm collapse in pancreatic mitochondria at higher concentrations (EC₅₀ ~20 µM) . Less potent than BH3I-2 in disrupting Bcl-2/BAX interactions and lacks specificity for PTP (permeability transition pore) sensitization .

Chelerythrine

- Mechanism : Broad-spectrum kinase inhibitor with incidental Bcl-2 binding activity.

- Key Findings :

EM20-25

- Mechanism : HA14-1 derivative that selectively disrupts Bcl-2/BAX without affecting mitochondrial respiration.

- Key Findings :

ABT-199 (Venetoclax)

- Mechanism : Clinically approved Bcl-2-specific inhibitor.

- Key Findings :

CPI-613

- Mechanism : Inhibits mitochondrial pyruvate dehydrogenase, disrupting metabolism.

- Key Findings :

Gossypol

- Mechanism : Pan-Bcl-2 inhibitor with ROS-inducing properties.

- Key Findings: Broader target profile than BH3I-2 but higher toxicity due to non-specific mitochondrial effects .

CALP Peptides

- Role : Modulate BH3I-2-induced Ca²⁺ signals and cell death.

- Key Findings :

Key Research Findings and Synergistic Effects

- Synergy with TRAIL : BH3I-2 enhances TRAIL-induced apoptosis in leukemia cells by bypassing anti-apoptotic Bcl-2 proteins .

- Combination with Rotenone: Co-treatment with rotenone (a respiratory chain inhibitor) synergistically accelerates cell death by amplifying ΔΨm loss and ROS .

- Bax Dependency : BH3I-2’s effects on cytochrome c release and Ca²⁺ signaling require Bax, whereas HA14-1 exhibits partial Bax-independent activity .

Data Tables

Table 1: Comparative Analysis of BH3I-2 and Related Compounds

Table 2: Synergistic Combinations

Biological Activity

BH3I-2 is a small molecule that acts as a BH3 domain mimetic, primarily targeting the Bcl-2 family of proteins to induce apoptosis in cancer cells. This article delves into the biological activity of BH3I-2, highlighting its mechanisms of action, effects on various cancer cell lines, and its potential therapeutic applications.

BH3I-2 functions by disrupting the interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. The Bcl-2 family regulates apoptosis through two major pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. BH3I-2 mimics the action of BH3-only proteins, which are critical for initiating apoptosis by binding to and inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This inhibition promotes the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial membrane permeabilization and subsequent cell death through both caspase-dependent and -independent pathways .

In Vitro Studies

- Cancer Cell Lines : BH3I-2 has been tested across various cancer cell lines, including thyroid carcinoma, leukemia, and prostate cancer cells. In thyroid carcinoma cells, BH3I-2 induced significant apoptotic cell death by disrupting mitochondrial membrane potential and sensitizing cells to other chemotherapeutic agents like doxorubicin and bortezomib .

- Caspase Activation : The compound has been shown to activate caspases, essential enzymes in the apoptotic pathway. In studies involving leukemia cells, BH3I-2 was found to enhance TRAIL-induced apoptosis, further indicating its role in promoting cell death through the apoptotic machinery .

- Sensitivity Modulation : Overexpression of anti-apoptotic proteins such as Bcl-2 can confer resistance to conventional therapies. However, cells overexpressing Bcl-2 showed increased sensitivity to BH3I-2 compared to control cells, suggesting that BH3I-2 can effectively target resistant cancer phenotypes .

Case Studies

Case Study 1: Thyroid Carcinoma

In a study involving various thyroid carcinoma cell lines, researchers evaluated the effects of BH3I-2 on apoptosis induction. The results indicated that BH3I-2 disrupted mitochondrial integrity and enhanced sensitivity to doxorubicin in Bcl-2-overexpressing cells. The study concluded that BH3I-2 could serve as a promising therapeutic agent for overcoming resistance in thyroid cancers .

Case Study 2: Leukemia Cells

Another study focused on leukemia cells demonstrated that BH3I-2 not only induced apoptosis but also sensitized these cells to TRAIL treatment. This combination therapy approach highlights the potential for using BH3I-2 in conjunction with other agents to improve therapeutic outcomes in hematologic malignancies .

Data Table: Biological Effects of BH3I-2

Q & A

Q. What experimental methods are recommended to assess BH3I-2-induced apoptosis in leukemia cells?

To evaluate apoptosis, use flow cytometry with Annexin V/propidium iodide (PI) staining to quantify early and late apoptotic populations. Mitochondrial membrane potential (ΔΨm) disruption can be measured using DiOC6 fluorescence dye , while intracellular reactive oxygen species (ROS) levels are detectable via hydroethidine (HE) staining . For protein-level changes (e.g., cytochrome c release), combine subcellular fractionation with Western blotting .

Q. How does BH3I-2 influence mitochondrial function during apoptosis?

BH3I-2 directly disrupts mitochondrial ΔΨm by interacting with Bcl-2 family anti-apoptotic proteins (e.g., Bcl-XL), leading to cytochrome c release. This is validated via DiOC6 fluorescence assays (ΔΨm loss) and Western blotting of mitochondrial/cytosolic fractions (cytochrome c localization) . ROS generation, measured using HE staining , further exacerbates mitochondrial damage .

Q. What are standard assays to measure BH3I-2's effects on NF-κB activation?

Use TransAM™ NF-κB ELISA kits to quantify NF-κB DNA-binding activity in nuclear extracts. Combine this with Western blotting of phosphorylated IκBα or p65 subunits to confirm pathway activation .

Advanced Research Questions

Q. How can researchers resolve contradictions between BH3I-2-induced apoptosis and its upregulation of anti-apoptotic proteins (e.g., Bcl-XL, Survivin)?

Conduct time-course experiments to track protein expression dynamics. For example, Bcl-XL and Survivin upregulation peaks at 24 hours post-treatment, suggesting a compensatory survival mechanism . To test this, inhibit NF-κB (e.g., using Bay 11-7082) and assess whether apoptosis rates increase, linking NF-κB activation to anti-apoptotic protein expression .

Q. What methodologies identify synergistic effects between BH3I-2 and TRAIL in leukemia cell apoptosis?

Perform combination index (CI) assays using fixed-ratio BH3I-2/TRAIL treatments. Measure apoptosis via flow cytometry and caspase-3/7 activation using luminescent substrates . Validate mitochondrial priming via BH3 profiling to assess Bcl-2 family dependency .

Q. How to evaluate cell-type-specific responses to BH3I-2 (e.g., K562 vs. CEM cells)?

Compare dose-response curves (IC50 values) using MTS/PMS cell viability assays . Analyze differential ROS generation (HE staining), NF-κB activation (ELISA), and mitochondrial depolarization (DiOC6) across cell lines. Use RNA sequencing to identify transcriptomic differences in apoptosis-related pathways .

Q. What experimental models assess Bax dependency in BH3I-2’s mechanism?

Use Bax-knockout murine models or siRNA-mediated Bax knockdown in leukemia cells. Measure BH3I-2-induced Ca²⁺ signals (via Fura-2 AM fluorescence ) and apoptosis rates. Compare results to wild-type cells to confirm Bax’s role in calcium dysregulation and cell death .

Q. How to design experiments studying ROS's role in BH3I-2-induced apoptosis?

Pre-treat cells with ROS scavengers (e.g., N-acetylcysteine, NAC) and quantify apoptosis (Annexin V/PI) and ΔΨm loss (DiOC6). Correlate ROS levels (HE staining) with mitochondrial damage. Use mitochondria-targeted antioxidants (e.g., MitoTEMPO) to isolate ROS effects on specific organelles .

Methodological Notes

- Key Techniques : Flow cytometry, DiOC6/HE staining, Western blotting, TransAM™ ELISA, BH3 profiling, and calcium imaging.

- Controls : Include caspase inhibitors (e.g., Z-VAD.fmk) to distinguish caspase-dependent/independent pathways .

- Data Interpretation : Use SPSS or GraphPad Prism for statistical analysis (ANOVA, t-tests) and dose-response curve modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.